![molecular formula C21H21N3O4 B273783 N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B273783.png)
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as NPC1161B, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule inhibitor that has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is also involved in the development and progression of cancer. By inhibiting IKKβ, this compound is able to suppress the activation of NF-κB and reduce inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages and to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is in the development of more potent and selective inhibitors of IKKβ. Another area of interest is in the development of formulations that improve the solubility of this compound, which could increase its efficacy in vivo. Finally, further studies are needed to explore the potential therapeutic applications of this compound in a variety of inflammatory and cancer-related conditions.
Synthesemethoden
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-nitrobenzaldehyde, which is then reacted with piperidine to form 4-nitrophenylpiperidine. The resulting compound is then reacted with N-(2-bromoethyl)benzamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been studied for its potential therapeutic applications in both cancer and inflammatory diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Molekularformel |
C21H21N3O4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(17-7-3-1-4-8-17)22-19(21(26)23-13-5-2-6-14-23)15-16-9-11-18(12-10-16)24(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,25)/b19-15+ |
InChI-Schlüssel |
QPNRUZBBVVGPGF-XDJHFCHBSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



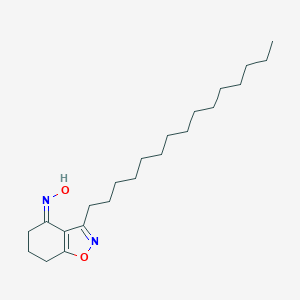
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
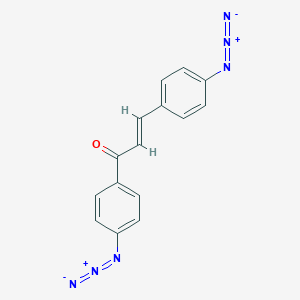

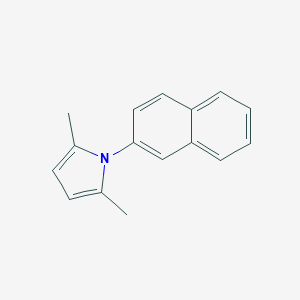
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
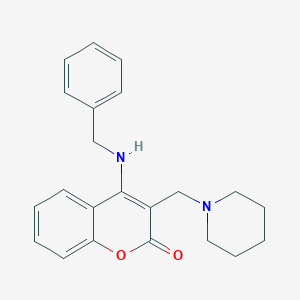
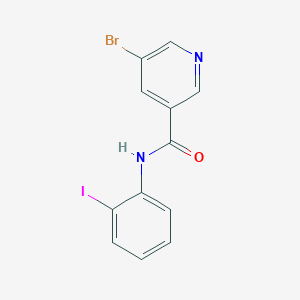

![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
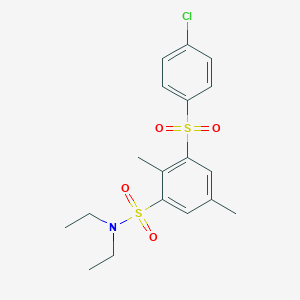
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
